![molecular formula C7H3Cl2F3O2S B1587301 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 54090-42-5](/img/structure/B1587301.png)
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (4-Cl-TfBzSC) is a sulfonyl chloride compound that has a wide range of applications in the field of organic synthesis. It is a highly versatile reagent and is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic intermediates. It has been extensively studied for its chemical and physical properties, as well as its biological activity.
Scientific Research Applications
Synthesis of β-Arylated Thiophenes
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be used to synthesize β-arylated thiophenes . This is achieved via palladium-catalyzed desulfitative arylation of thiophenes .
Synthesis of 2,5-Diarylated Pyrroles
This compound is also used in the synthesis of 2,5-diarylated pyrroles . The process involves palladium-catalyzed desulfitative arylation of pyrroles .
Reactions at the Benzylic Position
The compound can participate in reactions at the benzylic position . These reactions are important for synthesis problems .
Drug Potency Improvement
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Fluorine-Containing Drug Development
The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs . Therefore, 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, which contains this group, could potentially be used in the development of new drugs .
Research Chemical
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a useful research chemical . It can be used in various chemical reactions and syntheses .
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKPVVIVMURTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395419 | |
Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
54090-42-5 | |
Record name | 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54090-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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